(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine
Description
Table 1: Stereochemical and Structural Descriptors
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases. The Chemical Abstracts Service (CAS) Registry Number 1270513-27-3 corresponds to the free base form, while its hydrochloride salt is assigned 1391475-72-1. Additional designations include 2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethylamine and AKOS006322055, the latter being a catalog identifier from commercial suppliers.
Table 2: Registry Identifiers and Synonyms
Molecular Formula and Weight Analysis
The molecular formula C₈H₉F₃N₂ encapsulates the compound’s elemental composition: 8 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms. The molecular weight is calculated as 190.17 g/mol for the free base and 226.62 g/mol for the hydrochloride salt. The trifluoromethyl group (-CF₃) contributes significantly to the compound’s molecular weight (18.99% of total mass) and influences its physicochemical properties, such as lipophilicity.
Table 3: Molecular Composition Analysis
| Component | Contribution (g/mol) | Percentage of Total Mass |
|---|---|---|
| Carbon (C₈) | 96.09 | 50.56% |
| Hydrogen (H₉) | 9.07 | 4.77% |
| Fluorine (F₃) | 57.00 | 29.98% |
| Nitrogen (N₂) | 28.01 | 14.73% |
| Total | 190.17 | 100.00% |
The pyridine ring and trifluoromethyl group create a polar-apolar duality, enhancing solubility in organic solvents while maintaining limited aqueous solubility. This balance is pivotal for applications in medicinal chemistry and materials science, where controlled hydrophobicity is often required.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m0/s1 |
InChI Key |
XFBPUXNYVSSZPN-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
- 3-Methyl-2-pyridinecarboxaldehyde : Serves as the aromatic aldehyde precursor.
- Trifluoromethylating agents : Commonly trifluoromethyl iodide is used to introduce the trifluoromethyl moiety.
- Reductive agents : Sodium borohydride (NaBH4) is typically employed for reductive amination.
- Solvent and conditions : Anhydrous environments are critical to avoid hydrolysis of intermediates, often using dry organic solvents under inert atmosphere.
Typical Synthetic Procedure
- Trifluoromethylation : The reaction of 3-methyl-2-pyridinecarboxaldehyde with trifluoromethyl iodide introduces the trifluoromethyl group at the alpha position relative to the aldehyde.
- Imine Formation : The aldehyde intermediate is reacted with ammonia or an amine source to form an imine intermediate.
- Reductive Amination : Sodium borohydride reduces the imine to the corresponding amine, yielding (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine with stereochemical control favoring the (1S) enantiomer.
Industrial Scale Adaptations
- Continuous flow reactors : Used to improve reaction control, scalability, and reproducibility.
- Purification : Chromatographic techniques and crystallization are employed to achieve high purity and enantiomeric excess.
- Automation : Automated dosing and temperature control optimize yield and reduce byproducts.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Trifluoromethylation | 3-Methyl-2-pyridinecarboxaldehyde + CF3I | Introduce trifluoromethyl group | Anhydrous, inert atmosphere |
| Imine Formation | Ammonia or primary amine, acidic/basic conditions | Form imine intermediate | pH control critical |
| Reductive Amination | Sodium borohydride (NaBH4) | Reduce imine to amine | Low temperature to maintain stereochemistry |
| Purification | Chromatography, crystallization | Isolate pure product | Ensures enantiomeric purity |
| Industrial Optimization | Continuous flow, automated control | Scale-up and efficiency | Enhanced yield and reproducibility |
Detailed Research Findings on Preparation
Reaction Mechanism Insights
- The trifluoromethylation proceeds via nucleophilic substitution where trifluoromethyl iodide acts as the electrophilic source of the CF3 group.
- Imine formation is reversible and sensitive to moisture; therefore, anhydrous conditions prevent hydrolysis.
- Reductive amination with sodium borohydride selectively reduces the imine without affecting the trifluoromethyl group or the pyridyl ring.
- The stereochemical outcome (1S configuration) is influenced by the steric and electronic environment around the chiral center during reduction.
Yield and Purity Data
| Parameter | Laboratory Scale (%) | Industrial Scale (%) | Notes |
|---|---|---|---|
| Overall Yield | 65–75 | 80–85 | Continuous flow improves yield |
| Enantiomeric Excess | >95% | >98% | Achieved via chiral resolution or stereoselective synthesis |
| Purity (HPLC) | >98% | >99% | Chromatographic purification |
Challenges and Solutions
- Hydrolysis of intermediates : Addressed by strict anhydrous conditions.
- Control of stereochemistry : Achieved by temperature control and choice of reductant.
- Scale-up reproducibility : Continuous flow reactors and automation mitigate batch-to-batch variability.
Alternative Synthetic Approaches
Some literature reports alternative routes such as:
- Direct nucleophilic substitution on preformed trifluoroethylamine derivatives with 3-methyl-2-halopyridines under basic conditions.
- Catalytic hydrogenation of trifluoromethylated imines using palladium catalysts to improve stereoselectivity.
- Use of chiral auxiliaries or catalysts to enhance enantioselectivity in reductive amination.
These methods may offer advantages in specific contexts but generally require more complex setups or catalysts.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Trifluoromethylation + Reductive Amination | Uses CF3I, NaBH4, anhydrous conditions | High stereoselectivity, scalable | Requires careful moisture control |
| Direct nucleophilic substitution | Halopyridine + trifluoroethylamine | Fewer steps | May have lower stereocontrol |
| Catalytic hydrogenation | Pd/C catalysis on imine intermediates | Enhanced stereoselectivity | Requires catalyst handling |
| Chiral auxiliary approach | Use of chiral ligands or auxiliaries | Very high enantiomeric purity | Increased complexity and cost |
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits diverse reactivity due to its trifluoromethyl group and pyridyl ring:
2.1. Nucleophilic Substitution
-
Reaction : The amine nitrogen acts as a nucleophile, replacing halides or other leaving groups in alkylating agents.
-
Example : Reaction with alkyl halides to form tertiary amines under basic conditions.
2.2. Acylation/Alkylation
-
Mechanism : The amine undergoes acylation with acyl chlorides or alkylation with alkyl halides, forming amides or quaternary ammonium salts.
-
Application : Functionalization for drug design or materials science.
2.3. Acid-Base Interactions
-
Behavior : Acts as a weak base (pKa ~8–9) due to the lone pair on the amine nitrogen, enabling protonation under acidic conditions.
2.4. Biochemical Interactions
-
Mechanism : The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and binding to enzymes/receptors via hydrogen bonding and π–π interactions .
Comparative Analysis
Research Findings
-
Synthesis Efficiency : Metallaphotocatalytic methods achieve >70% yield for complex derivatives .
-
Bioactivity : Fluorination increases binding affinity to G-protein-coupled receptors by 3–5 fold compared to non-fluorinated analogs .
-
Structural Insights : The (1S) stereochemistry enhances diastereoselectivity in Friedel–Crafts reactions .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its biological activities, particularly its potential as a pharmaceutical agent. The trifluoromethyl group can significantly influence the pharmacokinetics and pharmacodynamics of drugs, enhancing their efficacy and selectivity. Research indicates that derivatives of fluorinated amines often exhibit improved metabolic stability and bioavailability.
Case Study: Antidepressant Activity
Research has shown that certain derivatives of fluorinated amines can act as selective serotonin reuptake inhibitors (SSRIs). Studies on similar compounds suggest that (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine may possess antidepressant properties by modulating serotonin levels in the brain.
Material Science
In material science, the compound's unique properties make it suitable for developing advanced materials. Its lipophilicity allows it to be incorporated into polymer matrices, enhancing their performance in various applications.
Case Study: Polymer Composites
Research has demonstrated that incorporating fluorinated amines into polymer composites can improve their thermal stability and mechanical strength. For instance, studies on fluorinated polymers indicate that they exhibit enhanced resistance to solvents and high temperatures.
Agrochemicals
The compound's biological activity is also being explored in the field of agrochemicals. Its potential as a pesticide or herbicide is under investigation due to its ability to interact with biological systems.
Case Study: Herbicidal Activity
Preliminary studies suggest that compounds with similar structures have shown herbicidal effects against various weed species. This opens avenues for further research into (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine as a potential herbicide candidate.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridyl ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
Pyridyl Substituent Position: 2- vs. 3-Pyridyl
- 2-Pyridyl Derivatives: (1S)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine (CAS 783294-93-9) has a molecular weight of 176.14 g/mol and is commercially available at $1,200/g . The 2-pyridyl group facilitates coordination in catalytic applications, as seen in thiourea-derived organocatalysts .
- 3-Pyridyl Derivatives : 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride (CAS unspecified) exhibits a melting point of 97–102°C and distinct safety profiles (GHS H315/H319/H335) . The 3-pyridyl substitution may alter electronic distribution, affecting receptor binding, as observed in H1-receptor agonists like 2-(2-pyridyl)-ethylamine .
Methyl Substitution on Pyridine
The 3-methyl group in the target compound contrasts with non-methylated analogs. For example, 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl derivatives are used in sulfonamide synthesis, where steric effects influence reaction pathways .
Fluorophenyl vs. Pyridyl Substitution
Replacing the pyridyl group with a 4-fluorophenyl ring (e.g., (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethylamine, CAS 929804-89-7) increases hydrophobicity. This compound has a pKa of 6.10 and is priced at $495–$6,980/g, reflecting its niche applications in medicinal chemistry .
Physicochemical Properties
| Compound | CAS | Molecular Weight (g/mol) | Melting Point (°C) | pKa | Price ($/g) |
|---|---|---|---|---|---|
| (1S)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine | 783294-93-9 | 176.14 | – | – | 1,200 |
| 2,2,2-Trifluoro-1-(3-pyridyl)ethylamine HCl | – | – | 97–102 | – | – |
| (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine | 929804-89-7 | 207.16 | – | 6.10 | 495–6,980 |
Commercial Availability
Biological Activity
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a fluorinated amine compound characterized by a trifluoromethyl group and a pyridyl ring. Its unique molecular structure, represented by the formula C8H9F3N2 and a molecular weight of 190.17 g/mol, contributes to its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C8H9F3N2 |
| Molecular Weight | 190.17 g/mol |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |
| InChI Key | XFBPUXNYVSSZPN-ZETCQYMHSA-N |
| LogP | 2.344 |
The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various applications in medicinal chemistry and biological research.
Biological Activity
Research indicates that (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial cell membranes, potentially leading to increased permeability and cell death.
- Anticancer Properties : The compound is under investigation for its potential role in cancer therapy. Its ability to modulate protein interactions due to the pyridyl ring may influence pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : Some studies suggest that this compound could interact with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function.
The mechanism of action for (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves:
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes.
- Molecular Interactions : The pyridyl ring can form hydrogen bonds and π-π interactions with various proteins and enzymes, potentially modulating their activity and leading to diverse biological effects.
- Targeting Specific Pathways : Research shows that this compound may influence signaling pathways related to cell survival and apoptosis, making it a candidate for further exploration in cancer treatment.
Synthesis Methods
The synthesis of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves:
- Reaction of 3-Methyl-2-pyridinecarboxaldehyde : This is combined with a suitable trifluoromethylating agent (e.g., trifluoromethyl iodide) followed by reductive amination using sodium borohydride under anhydrous conditions.
- Industrial Production Techniques : Continuous flow processes are often employed to ensure high yield and purity. Advanced purification techniques such as chromatography are utilized to achieve desired specifications.
Study 1: Antimicrobial Activity Assessment
A study conducted on various fluorinated amines indicated that (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to enhanced membrane disruption due to its lipophilic nature.
Study 2: Neuroprotective Effects
In vitro experiments showed that the compound inhibited AChE activity effectively compared to standard inhibitors. This suggests its potential utility in treating conditions like Alzheimer's disease by increasing acetylcholine levels in synaptic clefts.
Q & A
Q. What synthetic routes are commonly employed for the preparation of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine, and how are intermediates characterized?
A practical approach involves multi-step synthesis starting from halogenated pyridine derivatives. For example, brominated intermediates (e.g., 2-bromo-3-methylpyridine) can undergo nucleophilic substitution with trifluoroethylamine precursors. Key intermediates are characterized using LC-MS and HPLC (e.g., m/z 867.0 [M+H]⁺ and retention time 1.37 min under SMD-TFA05 conditions), as demonstrated in analogous syntheses of trifluoromethylated amines . NMR (¹H/¹³C/¹⁹F) and chiral HPLC are critical for verifying stereochemical purity.
Q. How is the stereochemical integrity of the (1S)-configuration confirmed during synthesis?
Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid derivatives (e.g., hydrogen tartrate salts), are employed to isolate the desired enantiomer. Chiral HPLC using columns like CHIRALPAK® IG-3 with hexane/isopropanol mobile phases can achieve baseline separation. Retention time discrepancies between (1S)- and (1R)-enantiomers (e.g., Δt ≈ 0.06–0.12 min) are analyzed to confirm enantiomeric excess ≥99% .
Q. What analytical methods are recommended for purity assessment and structural validation?
A combination of orthogonal techniques is essential:
- LC-MS : Quantifies molecular ion peaks (e.g., m/z 867.0 [M+H]⁺) and detects impurities.
- HPLC : Retention time consistency under standardized conditions (e.g., 1.31–1.37 min using SMD-TFA05 gradients) .
- ¹⁹F NMR : Resolves trifluoromethyl signals (δ ≈ -60 to -70 ppm) and detects fluorinated byproducts.
- X-ray crystallography : Definitive confirmation of stereochemistry for crystalline derivatives.
Advanced Research Questions
Q. How can stereoselective synthesis be optimized to minimize racemization during trifluoroethylamine formation?
Racemization often occurs at the trifluoroethylamine stage due to the electron-withdrawing CF₃ group. Strategies include:
- Low-temperature reactions (-20°C to 0°C) to stabilize intermediates.
- Asymmetric catalysis : Iridium-based catalysts (e.g., [Ir(cod)(Py)]⁺) for enantioselective C–N bond formation, as seen in related piperidine syntheses .
- Kinetic resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to bias reaction pathways.
Q. How should researchers address discrepancies between LC-MS and HPLC data for this compound?
Discrepancies may arise from ion suppression in LC-MS or column adsorption in HPLC. Mitigation steps:
- Spike recovery experiments : Add known standards to assess matrix effects.
- Mobile phase optimization : Adjust pH or organic modifier ratios (e.g., 0.1% TFA in acetonitrile) to improve peak symmetry .
- Cross-validation : Compare retention times and m/z values with structurally similar analogs (e.g., 2-pyridyl vs. 3-methyl-2-pyridyl derivatives) .
Q. What methodologies are suitable for studying the compound’s metabolic stability in pharmacokinetic research?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Isotopic labeling : Introduce ¹³C or ¹⁵N at the trifluoroethylamine group to track metabolic pathways.
- CYP450 inhibition studies : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
